molecular formula C4H10N2O2 B14563475 Butanamide, 4-amino-3-hydroxy-, (R)- CAS No. 61849-28-3

Butanamide, 4-amino-3-hydroxy-, (R)-

Cat. No.: B14563475
CAS No.: 61849-28-3
M. Wt: 118.13 g/mol
InChI Key: VNVOVOGNNMKSTF-GSVOUGTGSA-N
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Description

Butanamide, 4-amino-3-hydroxy-, ®- is a chiral compound with the molecular formula C4H9NO2. It is an amide derivative with an amino group and a hydroxyl group attached to the butanamide backbone. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-amino-3-hydroxy-, ®- can be achieved through various synthetic routes. One common method involves the reaction of ®-3-hydroxybutanoic acid with ammonia or an amine under appropriate conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of Butanamide, 4-amino-3-hydroxy-, ®- often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods can provide a more environmentally friendly and efficient approach to synthesizing the compound. For example, the use of lipases or amidases can selectively catalyze the formation of the ®-enantiomer from racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4-amino-3-hydroxy-, ®- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketoamide.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketoamides.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted amides or other derivatives.

Scientific Research Applications

Butanamide, 4-amino-3-hydroxy-, ®- has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Butanamide, 4-amino-3-hydroxy-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.

    3-Hydroxybutanamide: Contains a hydroxyl group but lacks the amino group.

    4-Aminobutanamide: Contains an amino group but lacks the hydroxyl group.

Uniqueness

Butanamide, 4-amino-3-hydroxy-, ®- is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions. Its chiral nature also makes it valuable in asymmetric synthesis and enantioselective processes.

Properties

CAS No.

61849-28-3

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(3R)-4-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m1/s1

InChI Key

VNVOVOGNNMKSTF-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CN)O)C(=O)N

Canonical SMILES

C(C(CN)O)C(=O)N

Origin of Product

United States

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